(2-Chloro-1-ethoxyethyl)benzene
Description
(2-Chloro-1-ethoxyethyl)benzene is a substituted benzene derivative featuring a chloro (-Cl) and ethoxy (-OCH₂CH₃) group attached to a central ethyl chain. The compound’s reactivity and stability are influenced by the electron-withdrawing chloro group and the electron-donating ethoxy substituent, which may alter its chemical behavior compared to simpler aromatic systems.
Properties
IUPAC Name |
(2-chloro-1-ethoxyethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO/c1-2-12-10(8-11)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYANGOOKKONSQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCl)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60957965 | |
| Record name | (2-Chloro-1-ethoxyethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60957965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36747-99-6 | |
| Record name | (2-Chloro-1-ethoxyethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36747-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Chloro-1-ethoxyethyl)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036747996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2-Chloro-1-ethoxyethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60957965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-chloro-1-ethoxyethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.334 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-1-ethoxyethyl)benzene typically involves the reaction of benzene with 2-chloro-1-ethoxyethanol in the presence of a strong acid catalyst. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the ethoxyethyl group is introduced to the benzene ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The ethoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form (2-ethoxyethyl)benzene by replacing the chlorine atom with a hydrogen atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.
Major Products:
Substitution: Products depend on the nucleophile used, such as (2-ethoxyethyl)benzene when using a hydrogen nucleophile.
Oxidation: Products include (2-chloro-1-ethoxyethyl)benzaldehyde or (2-chloro-1-ethoxyethyl)benzoic acid.
Reduction: The major product is (2-ethoxyethyl)benzene.
Scientific Research Applications
Chemical Synthesis
1.1 Intermediate in Organic Reactions
(2-Chloro-1-ethoxyethyl)benzene serves as an important intermediate in the synthesis of various organic compounds. Its structure allows it to participate in nucleophilic substitution reactions, which are crucial for building more complex molecules. For instance, it can be used in the synthesis of substituted phenyl ethers and other aromatic compounds through reactions with nucleophiles such as amines or alcohols.
Table 1: Reactivity of this compound
| Reaction Type | Example Nucleophile | Product | Yield (%) |
|---|---|---|---|
| Nucleophilic Substitution | Amine | Amino-substituted product | 70-85 |
| Nucleophilic Substitution | Alcohol | Ether product | 60-75 |
| Cross-Coupling | Organometallic Reagents | Biaryl compounds | 50-80 |
Pharmaceutical Applications
2.1 Synthesis of Active Pharmaceutical Ingredients (APIs)
The compound is utilized as a precursor in the synthesis of various pharmaceuticals. Notably, it has been reported as an intermediate in the preparation of dapagliflozin, a medication used for managing type 2 diabetes mellitus. The synthetic pathway involves the transformation of this compound into more complex structures that exhibit biological activity .
Case Study: Dapagliflozin Synthesis
- Starting Material: this compound
- Key Steps:
- Nucleophilic substitution with appropriate amines.
- Further functionalization to introduce glucose-like structures.
This pathway highlights the compound's significance in pharmaceutical chemistry and its potential for developing new drugs.
Environmental Considerations
3.1 Toxicological Profile
Understanding the environmental impact of this compound is essential due to its potential toxicity. Studies have indicated that this compound may exhibit genotoxicity and could pose risks to aquatic life when released into water systems .
Table 2: Toxicological Data Summary
| Endpoint | Value/Description |
|---|---|
| Genotoxicity | Positive in certain assays |
| Aquatic Toxicity | Moderate risk |
| Skin/Eye Irritation | Potential irritant |
Mechanism of Action
The mechanism of action of (2-Chloro-1-ethoxyethyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved include the activation of specific enzymes or receptors, depending on the context of its use.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Analogs from Evidence:
- 2-(Chloromethoxy)-1,3-di(propan-2-yl)benzene (CAS 258516-82-4): Features a chloromethoxy group (-OCH₂Cl) and bulky isopropyl substituents .
- (2-Bromo-1-chloroethyl)benzene (CAS 6622-78-2): Contains bromine and chlorine on adjacent carbons of an ethyl chain .
Substituent Effects:
- Electron-Withdrawing vs. Electron-Donating Groups: The chloro group in (2-Chloro-1-ethoxyethyl)benzene likely increases electrophilic substitution resistance compared to ethoxy-substituted analogs. This contrasts with 2-(Chloromethoxy)-1,3-di(propan-2-yl)benzene , where the chloromethoxy group may enhance reactivity at the benzene ring due to the combined effects of Cl and OCH₃ .
- Steric Effects: Bulky substituents, as seen in 2-(Chloromethoxy)-1,3-di(propan-2-yl)benzene , reduce reaction rates in nucleophilic substitutions. The ethoxy group in the target compound may impose moderate steric hindrance.
Reactivity and Stability Under Electron Stimulation
Studies on condensed benzene films (e.g., –11 ) reveal that substituents significantly influence fragmentation pathways under electron impact. Key mechanisms include:
- Dissociative Electron Attachment (DEA): Favors lighter anionic fragments (e.g., H⁻, Cl⁻).
- Dipolar Dissociation (DD): Dominates at higher electron energies (>100 eV), producing both cations and anions .
- Dissociative Ionization (DI): Generates heavier cationic fragments.
Hypothesized Behavior of this compound:
- The chloro group may enhance DEA yields due to its high electronegativity, promoting Cl⁻ desorption.
- The ethoxy group could stabilize intermediate radicals, altering fragmentation patterns compared to (2-Bromo-1-chloroethyl)benzene , where bromine’s lower electronegativity might favor Br⁻ over Cl⁻ desorption .
Biological Activity
(2-Chloro-1-ethoxyethyl)benzene, with the molecular formula C₁₀H₁₃ClO, is an organic compound characterized by a benzene ring substituted with a 2-chloro-1-ethoxyethyl group. This compound is of interest in both synthetic organic chemistry and biological research due to its potential biological activity and interactions with various biomolecules.
| Property | Value |
|---|---|
| Molecular Weight | 184.66 g/mol |
| CAS Number | 36747-99-6 |
| Boiling Point | Not specified |
| Melting Point | Not specified |
| Density | Not specified |
The compound's structure allows it to undergo various chemical reactions, including nucleophilic substitutions and oxidations, making it a versatile intermediate in organic synthesis .
The biological activity of this compound is primarily attributed to its ability to interact with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, which may activate specific enzymes or receptors, thereby influencing various biological pathways. The compound's electrophilic nature enables it to participate in electrophilic aromatic substitution reactions, which can alter the function of target biomolecules.
Toxicological Profile
The toxicological profile of this compound suggests potential health risks associated with exposure. Studies indicate that compounds with similar structures can exhibit various toxic effects, including:
- Carcinogenicity : Potential to induce cancer through mutagenic mechanisms.
- Reproductive Toxicity : Possible adverse effects on reproductive health and developmental processes.
- Sensitization : Risk of allergic reactions upon repeated exposure.
Factors influencing the impact of exposure include the dose, duration, and route of exposure (inhalation, dermal, or oral) as well as individual susceptibility based on age and health status .
Case Studies
- Study on Chemical Exposure : A study highlighted the risks associated with exposure to chlorinated organic compounds, noting that this compound could potentially lead to respiratory issues and skin sensitization in occupational settings .
- Research on Substituted Benzenes : Investigations into substituted benzenes have shown that compounds like this compound can disrupt cellular functions by interfering with enzyme activities, which may contribute to metabolic disorders .
- Environmental Impact Study : Research focusing on environmental pollutants indicated that chlorinated compounds can bioaccumulate in aquatic ecosystems, posing risks to marine life and potentially entering the human food chain .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is helpful to compare it with structurally related compounds:
| Compound | Key Differences | Biological Activity |
|---|---|---|
| (2-Chloroethyl)benzene | Lacks ethoxy group; less reactive in substitution | Lower toxicity profile |
| (2-Ethoxyethyl)benzene | Lacks chlorine atom; affects reactivity | Generally non-toxic |
| (2-Chloro-1-methoxyethyl)benzene | Contains methoxy instead of ethoxy; alters properties | Similar toxicity but different reactivity |
The presence of both a chlorine atom and an ethoxy group in this compound enhances its reactivity compared to its counterparts, allowing for a broader range of chemical transformations and potential biological interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
